molecular formula C17H17FN2O2 B5761475 N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide

N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide

Cat. No. B5761475
M. Wt: 300.33 g/mol
InChI Key: IPKZHFUIDYUVHP-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide, also known as FIPI, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It was first synthesized in 2009 by researchers at the University of Illinois and has since been studied extensively for its mechanism of action and potential applications in various fields of research.

Mechanism of Action

N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide exerts its inhibitory effect on PLD activity by binding to the active site of the enzyme and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This inhibition of PLD activity leads to a decrease in the production of phosphatidic acid, which is a critical signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate the expression of various genes involved in cellular processes. Additionally, N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide has been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide in lab experiments is its specificity for PLD inhibition. This allows researchers to study the specific effects of PLD inhibition on various cellular processes without interfering with other signaling pathways. However, one limitation of using N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide. One area of research is the development of more potent and selective PLD inhibitors that can be used in a wider range of experiments. Additionally, there is a need for more studies to investigate the potential therapeutic applications of N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide in various diseases, including cancer and neurodegenerative disorders. Finally, more research is needed to understand the specific mechanisms by which N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide exerts its effects on cellular processes.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide involves a multi-step process that includes the condensation of 2-fluoroaniline with isobutyryl chloride to form the intermediate N-(2-fluorophenyl)-isobutyramide. This intermediate is then reacted with benzoyl chloride to form the final product, N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide.

Scientific Research Applications

N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a critical role in a wide range of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD activity, N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-(2-fluorophenyl)-3-(2-methylpropanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-11(2)16(21)19-13-7-5-6-12(10-13)17(22)20-15-9-4-3-8-14(15)18/h3-11H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKZHFUIDYUVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-3-[(2-methylpropanoyl)amino]benzamide

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